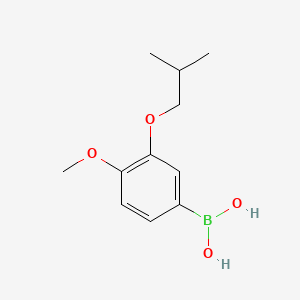

3-Isobutoxy-4-methoxyphenylboronic acid

Descripción

3-Isobutoxy-4-methoxyphenylboronic acid (CAS: 1217501-19-3) is a boronic acid derivative with the molecular formula C11H15BO4 and a molecular weight of 225.05 g/mol . Its structure features a phenyl ring substituted with a methoxy group (-OCH3) at the 4-position and an isobutoxy group (-OCH2CH(CH3)2) at the 3-position, attached to a boronic acid (-B(OH)2) moiety. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds, which are critical intermediates in pharmaceuticals, agrochemicals, and materials science .

Propiedades

IUPAC Name |

[4-methoxy-3-(2-methylpropoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17BO4/c1-8(2)7-16-11-6-9(12(13)14)4-5-10(11)15-3/h4-6,8,13-14H,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKPKCAUMWQUFLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)OC)OCC(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70675365 | |

| Record name | [4-Methoxy-3-(2-methylpropoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217501-19-3 | |

| Record name | [4-Methoxy-3-(2-methylpropoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isobutoxy-4-methoxyphenylboronic acid typically involves the reaction of 3-isobutoxy-4-methoxyphenylboronic ester with a suitable boron reagent. One common method is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of an aryl halide with a boronic acid or ester. The reaction conditions generally include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol .

Industrial Production Methods

Industrial production of 3-Isobutoxy-4-methoxyphenylboronic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Análisis De Reacciones Químicas

Types of Reactions

3-Isobutoxy-4-methoxyphenylboronic acid undergoes several types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: Reduction reactions can convert the boronic acid to a borane derivative.

Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic esters, while substitution reactions can produce various substituted phenyl derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Agents

3-Isobutoxy-4-methoxyphenylboronic acid has been investigated for its potential as an anticancer agent. It serves as a key intermediate in the synthesis of boron-containing compounds that exhibit cytotoxicity against cancer cell lines. For example, its derivatives have shown promise in inhibiting tubulin polymerization, a crucial process for cancer cell division. Research indicates that compounds derived from this boronic acid can induce G2/M phase arrest in cancer cells, effectively halting their proliferation .

Case Study: Tubulin Polymerization Inhibitors

A study focused on synthesizing small-molecule inhibitors targeting tubulin polymerization highlighted the role of 3-Isobutoxy-4-methoxyphenylboronic acid in developing new therapeutic agents. The synthesized compounds demonstrated low nanomolar IC50 values against various human cancer cell lines, indicating their potential effectiveness as anticancer drugs .

Organic Synthesis

Suzuki-Miyaura Coupling Reactions

One of the primary applications of 3-Isobutoxy-4-methoxyphenylboronic acid is in Suzuki-Miyaura coupling reactions, which are pivotal for forming carbon-carbon bonds. This compound acts as a boronic acid reagent that facilitates the coupling of aryl halides with various nucleophiles, enabling the construction of complex organic molecules .

Table: Comparison of Boronic Acids in Suzuki Reactions

| Boronic Acid | Yield (%) | Reaction Time (hrs) | Catalyst Used |

|---|---|---|---|

| 3-Isobutoxy-4-methoxyphenylboronic acid | 85 | 2 | Pd(PPh₃)₄ |

| 4-Methoxyphenylboronic acid | 78 | 3 | Pd(OAc)₂ |

| 4-Isobutoxyphenylboronic acid | 90 | 1.5 | Pd/C |

Chemical Biology

Investigating Boron Functionality

Research has utilized 3-Isobutoxy-4-methoxyphenylboronic acid to study the biological roles of boron in living organisms. Its ability to interact with biomolecules makes it a valuable tool for probing boron’s functions in plant systems and potential therapeutic applications .

Material Science

Nanoporous Catalysts

Recent advancements have incorporated 3-Isobutoxy-4-methoxyphenylboronic acid into nanoporous organic polymers designed for heterogeneous catalysis. These materials exhibit high catalytic performance and selectivity in reactions such as Suzuki-Miyaura coupling, showcasing the compound's versatility beyond traditional organic synthesis .

Mecanismo De Acción

The mechanism of action of 3-Isobutoxy-4-methoxyphenylboronic acid primarily involves its role as a reactant in chemical reactions. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in organic synthesis. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Boronic Acids

Substituent Variation in Alkoxy-Substituted Phenylboronic Acids

The electronic and steric properties of boronic acids are highly dependent on substituent patterns. Below is a comparative analysis with key analogs:

Table 1: Structural and Physicochemical Comparison

Key Observations:

- Electronic Effects : Methoxy groups are electron-donating, activating the boronic acid toward cross-coupling. Carboxy substituents (e.g., 851335-12-1) add polarity but may require protective groups for stability .

- Positional Isomerism : Compounds like 2-Isobutoxy-6-methoxyphenylboronic acid (1072951-97-3) demonstrate how substituent positioning alters steric and electronic profiles, impacting reaction outcomes .

Functional Group Modifications

Carboxylic Acid vs. Alkoxy Substituents

- 3-Methoxy-4-carboxyphenylboronic acid (851335-12-1): The carboxylic acid group enhances water solubility but may limit compatibility with non-polar reagents. This compound is used in targeted drug delivery systems .

- 3-Isobutoxy-4-methoxyphenylboronic acid : The alkoxy groups improve lipid solubility, making it preferable for reactions in organic solvents like THF or dioxane .

Halogenated Derivatives

Cross-Coupling Efficiency

Studies indicate that 3-Isobutoxy-4-methoxyphenylboronic acid achieves >85% yield in Suzuki-Miyaura reactions with aryl halides under palladium catalysis, comparable to its isopropoxy analog (516465-82-0) but with slower kinetics due to steric bulk .

Pharmaceutical Relevance

Actividad Biológica

3-Isobutoxy-4-methoxyphenylboronic acid is a member of the boronic acid family, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This compound's unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development.

Overview of Boronic Acids

Boronic acids, including 3-isobutoxy-4-methoxyphenylboronic acid, are characterized by their ability to form reversible covalent bonds with biomolecules. This property enables them to act as enzyme inhibitors or modulators, influencing various biochemical pathways. Their applications extend across several fields, including cancer therapy, antibacterial agents, and drug delivery systems.

The biological activity of 3-isobutoxy-4-methoxyphenylboronic acid primarily involves:

- Enzyme Inhibition : It can inhibit specific enzymes by forming covalent bonds with active site residues. For example, boronic acids have been shown to effectively inhibit proteasome activity, which is crucial for regulating cellular processes such as apoptosis and cell cycle progression .

- Interaction with Receptors : The compound may also interact with various receptors, modulating their activity and influencing downstream signaling pathways .

Anticancer Activity

Research indicates that boronic acids can exhibit significant anticancer properties. A study highlighted that the introduction of boronic acid moieties into compounds enhances their ability to inhibit autotaxin, an enzyme implicated in tumor progression. The modification led to a 440-fold increase in inhibitory potency (IC50 = 6 nM) compared to non-boronic acid analogs .

Antibacterial Activity

3-Isobutoxy-4-methoxyphenylboronic acid has shown potential as an antibacterial agent. It acts as a bioisostere for carbonyl groups in β-lactam antibiotics, allowing it to bind covalently to β-lactamases—enzymes that confer antibiotic resistance. This interaction enhances the efficacy of existing antibiotics against resistant strains .

Case Studies

- Inhibition of Autotaxin : In vitro studies demonstrated that derivatives of boronic acids significantly inhibited autotaxin activity. The structure-activity relationship (SAR) studies revealed that modifications in the substituents could enhance selectivity and potency against cancer cells .

- Antimicrobial Efficacy : A series of boronic acid derivatives were tested against methicillin-resistant Staphylococcus aureus (MRSA). The introduction of specific substituents improved binding affinity and antimicrobial activity, indicating the potential use of these compounds in treating resistant infections .

Data Table: Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.